The compound is documented in various chemical databases, with PubChem being a primary source for its information. The molecular formula for 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid is , and it has a molecular weight of approximately . The compound's classification as an amino acid derivative places it within a broader category of compounds that play significant roles in biochemistry and pharmacology.
The synthesis of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves several key steps:
These synthetic routes can be optimized based on specific reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
The molecular structure of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid is characterized by:
C1C2CC1(C2)CC(C(=O)O)NThe structural integrity and functional groups play crucial roles in determining the compound's reactivity and biological activity.
Chemical reactions involving 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid can vary widely based on conditions:
These reactions are influenced by factors such as solvent choice, temperature, and catalyst presence, which can significantly alter product distributions and yields .
The mechanism of action for 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with specific molecular targets:
This mechanism underscores the importance of structural features in determining pharmacological activity .
The physical and chemical properties of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid has potential applications in several scientific fields:
Research continues to explore its efficacy in therapeutic contexts, particularly in areas that leverage its structural advantages for enhanced biological activity .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: